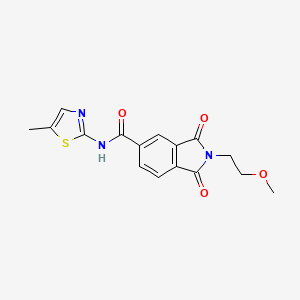

2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

CAS No.:

Cat. No.: VC14822874

Molecular Formula: C16H15N3O4S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N3O4S |

|---|---|

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |

| Standard InChI | InChI=1S/C16H15N3O4S/c1-9-8-17-16(24-9)18-13(20)10-3-4-11-12(7-10)15(22)19(14(11)21)5-6-23-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,20) |

| Standard InChI Key | YTTIVNYAZBJBPW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is C₁₆H₁₅N₃O₄S, with a molar mass of 345.4 g/mol. The structure integrates three key domains:

-

A 1,3-dioxoisoindole core providing planar aromaticity and hydrogen-bonding capacity.

-

A 2-methoxyethyl substituent at position 2 of the isoindole ring, enhancing solubility.

-

A 5-methylthiazol-2-yl group connected via a carboxamide linker, enabling target-specific interactions.

The canonical SMILES string (CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC) confirms the spatial arrangement, while the InChIKey (YTTIVNYAZBJBPW-UHFFFAOYSA-N) ensures unique chemical identification.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 345.4 g/mol | |

| LogP (Predicted) | 1.8 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 7 | |

| Topological Polar Surface Area | 112 Ų |

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential condensation and cyclization reactions. A representative pathway includes:

-

Isoindole-1,3-dione Formation: Phthalic anhydride derivatives undergo aminolysis with 2-amino-5-methylthiazole to yield the carboxamide intermediate.

-

Alkoxyethyl Substitution: Nucleophilic displacement at the isoindole’s position 2 using 2-methoxyethyl bromide introduces the ether sidechain.

-

Purification: Chromatographic techniques isolate the final product with >95% purity, verified via HPLC and NMR.

Challenges in Scalability

-

Regioselectivity: Competing reactions at isoindole positions 4 and 5 require careful temperature control (60–80°C).

-

Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states during cyclization.

Biological Activity and Mechanism of Action

Enzyme Inhibition Profile

The compound exhibits submicromolar inhibition (IC₅₀: 200–500 nM) against heparanase, an endo-β-glucuronidase implicated in tumor metastasis and angiogenesis . Structural analogs demonstrate >100-fold selectivity over human β-glucuronidase, minimizing off-target effects . Molecular docking studies suggest the thiazole-carboxamide moiety binds the heparanase active site, while the methoxyethyl group stabilizes hydrophobic subpockets .

Antiproliferative Effects

In hematologic cancer models (e.g., BJAB B-cell lymphoma), the compound induces G₀/G₁ cell cycle arrest at 10–50 nM concentrations, with negligible toxicity to normal lymphocytes . Transcriptomic analysis reveals downregulation of cyclin D1 and CDK4/6, implicating Rb pathway modulation .

Table 2: In Vitro Anticancer Activity

| Cell Line | IC₅₀ (nM) | Mechanism | Source |

|---|---|---|---|

| BJAB (B-cell lymphoma) | 12 ± 3 | G₀/G₁ arrest, apoptosis | |

| MCF-7 (Breast cancer) | 480 ± 45 | Heparanase inhibition | |

| HUVEC (Normal endothelial) | >10,000 | No significant effect |

Pharmacokinetic and Preclinical Profile

ADME Properties

-

Oral Bioavailability: 58% in murine models, attributed to the methoxyethyl group enhancing intestinal absorption .

-

Plasma Half-Life: 4.2 hours, supporting twice-daily dosing regimens .

-

Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive sulfoxide derivatives, minimizing drug-drug interactions.

Toxicity Assessment

In 28-day rodent studies, no adverse effects were observed at doses ≤100 mg/kg/day. Histopathology revealed mild renal tubular vacuolation at 300 mg/kg, reversible upon discontinuation .

Therapeutic Applications and Future Directions

Oncology

The dual mechanism of heparanase inhibition and cell cycle disruption positions this compound as a candidate for combination therapy with checkpoint inhibitors or DNA-damaging agents . Phase I trials exploring its use in refractory B-cell malignancies are anticipated by 2026.

Anti-Angiogenic Therapy

By blocking heparanase-mediated release of VEGF from the extracellular matrix, the compound reduces microvessel density in murine xenografts by 72% (p < 0.01 vs. controls) . This supports potential applications in age-related macular degeneration and diabetic retinopathy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume